beta-Bisabolene
CAS No.: 495-61-4
Cat. No.: VC21076341
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 495-61-4 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene |
| Standard InChI | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 |
| Standard InChI Key | XZRVRYFILCSYSP-OAHLLOKOSA-N |
| Isomeric SMILES | CC1=CC[C@H](CC1)C(=C)CCC=C(C)C |
| SMILES | CC1=CCC(CC1)C(=C)CCC=C(C)C |
| Canonical SMILES | CC1=CCC(CC1)C(=C)CCC=C(C)C |
Introduction
beta-Bisabolene, also known as β-bisabolen, is a naturally occurring organic compound classified as a sesquiterpene. Its molecular formula is , and it has a molecular weight of approximately 204.35 g/mol. This compound is characterized by its complex structure, which consists of three consecutive isoprene units, typical of sesquiterpenoids. It can be found in various plants, including Magnolia officinalis and Aristolochia triangularis, and is often extracted from essential oils.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H24 |
| Average Molecular Weight | 204.35 g/mol |
| CAS Registry Number | Not Available |
Antimicrobial Activity
Beta-bisabolene has also been investigated for its antimicrobial properties. It has been found to exhibit inhibitory effects against various pathogens, making it a potential candidate for natural antimicrobial agents .
Sources
Beta-bisabolene is primarily extracted from essential oils derived from several plant species:
-
Magnolia officinalis
-
Aristolochia triangularis
The extraction methods typically involve steam distillation or solvent extraction to yield concentrated forms of the compound.
Yield Optimization
Research indicates that genetic engineering techniques can enhance the production of beta-bisabolene in microbial systems, such as yeast strains engineered to overexpress specific biosynthetic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume